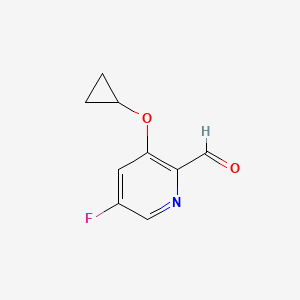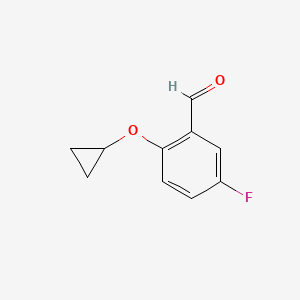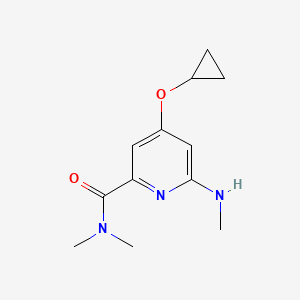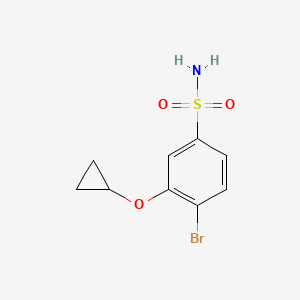
3-Chloro-5-cyclopropoxy-4-fluoropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-5-cyclopropoxy-4-fluoropyridine is a chemical compound with the molecular formula C8H7ClFNO and a molecular weight of 187.60 g/mol . It is a member of the fluoropyridine family, which is known for its interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-cyclopropoxy-4-fluoropyridine typically involves the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with a cyclopropoxy group. This reaction can be carried out using various reagents and conditions, such as potassium fluoride (KF) in the presence of a suitable solvent .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-cyclopropoxy-4-fluoropyridine can undergo various types of chemical reactions, including:
Nucleophilic substitution: Replacement of the chlorine atom with other nucleophiles.
Oxidation and reduction: Transformation of the functional groups in the molecule.
Coupling reactions: Formation of carbon-carbon bonds through reactions like Suzuki-Miyaura coupling.
Common Reagents and Conditions
Common reagents used in these reactions include potassium fluoride (KF), palladium catalysts, and various nucleophiles. Reaction conditions may involve specific temperatures, solvents, and catalysts to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended carbon chains .
Scientific Research Applications
3-Chloro-5-cyclopropoxy-4-fluoropyridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Chloro-5-cyclopropoxy-4-fluoropyridine involves its interaction with specific molecular targets and pathways. The presence of the fluorine and chlorine atoms in the aromatic ring can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Chloro-5-cyclopropoxy-4-fluoropyridine include:
- 3-Chloro-4-fluoropyridine
- 3,4-Difluoropyridine
- 2,5-Difluoropyridine
Uniqueness
This compound is unique due to the presence of the cyclopropoxy group, which can impart distinct chemical and biological properties compared to other fluoropyridines. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C8H7ClFNO |
|---|---|
Molecular Weight |
187.60 g/mol |
IUPAC Name |
3-chloro-5-cyclopropyloxy-4-fluoropyridine |
InChI |
InChI=1S/C8H7ClFNO/c9-6-3-11-4-7(8(6)10)12-5-1-2-5/h3-5H,1-2H2 |
InChI Key |
REIOJIYWHHZFMI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CN=CC(=C2F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















